molecular formula C5H4N2 B156044 Pyrrole-2-carbonitrile CAS No. 4513-94-4

Pyrrole-2-carbonitrile

Cat. No. B156044
CAS RN: 4513-94-4
M. Wt: 92.1 g/mol
InChI Key: BQMPGKPTOHKYHS-UHFFFAOYSA-N
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Description

Pyrrole-2-carbonitrile (P2CN) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It is a five-membered ring with a nitrogen atom at the center and two carbon atoms at the edges. P2CN has been studied for its potential applications in drug discovery, biochemistry, and material science.

Scientific Research Applications

Synthesis and Characterization

Pyrrole-2-carbonitrile derivatives are synthesized for their significant biological activities. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, dyestuffs, and additives. For instance, an efficient one-step protocol has been developed for the synthesis of pyrrole-3-carbonitrile derivatives using microwave irradiation, with the structures of these derivatives confirmed by IR and 1H NMR spectroscopy data (Ahmadi & Maddahi, 2013).

Agricultural Applications

Some derivatives of this compound have been identified as potent insecticidal agents. A series of biologically active pyrrole derivatives have been synthesized and tested against the cotton leafworm, Spodoptera littoralis. Some compounds demonstrated high insecticidal bioefficacy, indicating potential applications in agriculture (Abdelhamid et al., 2022).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Experimental and theoretical investigations have confirmed that these compounds adsorb on the metal surface and act as anodic type inhibitors, indicating their potential use in protecting metals from corrosion (Verma et al., 2015).

Synthetic Chemistry

The versatility of this compound in synthetic chemistry is evident from its use in the synthesis of various derivatives and heterocyclic structures. For example, a simple two-step synthesis process has been developed to convert enones into 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles, showcasing the adaptability of these compounds in organic synthesis (Kucukdisli et al., 2014).

Mechanism of Action

Safety and Hazards

Pyrrole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

While specific future directions for Pyrrole-2-carbonitrile are not detailed in the search results, it is known that pyrrole derivatives are useful as intermediates in the production of chemical compounds, including pharmaceutical and insecticide compositions .

properties

IUPAC Name

1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMPGKPTOHKYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
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DSSTOX Substance ID

DTXSID30196400
Record name Pyrrole-2-carbonitrile
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Molecular Weight

92.10 g/mol
Source PubChem
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CAS RN

4513-94-4
Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name PYRROLE-2-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pyrrole-2-carbonitrile is a heteroaromatic organic compound. * Molecular Formula: C5H4N2 [] * Molecular Weight: 92.10 g/mol [] * Spectroscopic Data: Characterization is often done using techniques such as IR, MS, UV, and NMR. For instance, the microwave spectrum of the compound has been reported. [, , ]

A: Common synthetic methods include: * Reaction of Pyrrole with Chlorosulfonyl Isocyanate: This approach provides a direct route to the desired compound. [] * Conversion of Pyrrole-2-Carboxaldehyde: Treatment with copper powder and ammonium chloride under an oxygen atmosphere offers an alternative synthetic pathway. [] * Cyclocondensation Reactions: These reactions, often involving α-aminonitriles and enones, provide access to various substituted derivatives, including 3,4-dihydro-2H-pyrrole-2-carbonitriles and 2,3,5-trisubstituted pyrroles. [, , , , ]

A: The compound serves as a versatile building block for constructing: * Fused Pyrroles: Examples include 5,6,7,8-tetrahydroindolizines, 2,3-dihydro-1H-pyrrolizines, and 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines. These structures are prepared via alkylation/annulation sequences. [] * 2,2′-Bipyrroles: Oxidative coupling reactions using copper(II) salts enable the synthesis of these compounds. [] * Polycyclic Frameworks: For example, chemoselective domino condensation reactions have been employed to construct pyrrolo[1′,2′:1,6]pyrazino[2,3-g]indolizines, showcasing the potential for developing new AIE (aggregation-induced emission) materials. [] * Triazole-Fused N-Heterocycles: Reactions with acyl hydrazides provide routes to compounds like 6-acylated pyrrolo[1,2-a][1,2,4]triazolo[5,1-c]pyrazine and pyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazine. [, ]

A: 3,4-Dihydro-2H-pyrrole-2-carbonitriles, readily accessible from enones and aminoacetonitriles, are valuable intermediates for various transformations. [, , ]

A: Research has explored their potential as: * Progesterone Receptor Modulators: Notably, 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) showed potent antagonist activity in preclinical models for contraception, fibroids, endometriosis, and breast cancer. [] * Dipeptidyl Peptidase IV (DPP4) Inhibitors: Computational modeling and structure-activity relationship (SAR) studies on 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]this compound derivatives have been conducted to develop potential antidiabetic agents. [, ] * Androgen Receptor Modulators: Structure-based approaches have identified 5-[4-hydroxyphenyl]this compound derivatives as potent and tissue-selective modulators, offering potential for treating osteoporosis and frailty. []

A: Yes, recent research has investigated the influence of 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]), an ionic liquid containing this compound, on the electrochemical reduction of carbon dioxide (CO2) on silver electrodes. The IL exhibited co-catalytic activity, promoting CO2 reduction to carbon monoxide with high selectivity. []

A: Recent advancements highlight the potential of this compound-based compounds as components in gas sensing devices. Ionic liquids incorporating this compound, such as [EMIM][2-CNpyr], have shown promise as electrolytes and capture molecules for carbon dioxide (CO2) detection in microfluidic electrochemical sensors. []

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